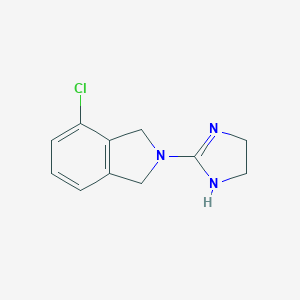

4-Chloro-2-(imidazolin-2-YL)isoindoline hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

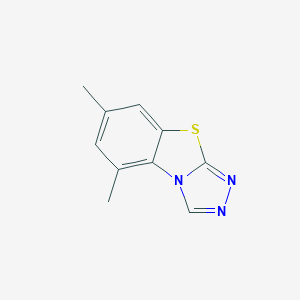

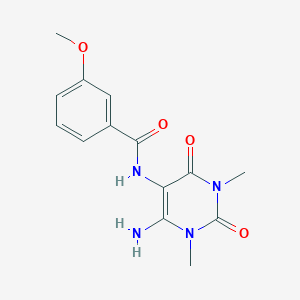

4-クロロ-2-(イミダゾリン-2-イル)イソインドリンは、イミダゾリン誘導体のクラスに属する化学化合物です。 イミダゾリンは、窒素原子を含む複素環式化合物のグループであり、医薬品、化学、産業など、さまざまな分野における多様な生物学的活性と用途で知られています 。 特に、この化合物は、その潜在的な治療的用途と独自の化学的特性により関心を集めています。

2. 製法

合成経路と反応条件

4-クロロ-2-(イミダゾリン-2-イル)イソインドリンの合成は、通常、4-クロロイソインドリンとイミダゾリンを特定の条件下で反応させることから始まります。 一般的な方法の1つは、オキシ塩化リンと酢酸エチルを溶媒として用いる方法です 。 この反応は、目的の生成物の生成を促進するために高温で行われます。

工業生産方法

4-クロロ-2-(イミダゾリン-2-イル)イソインドリンの工業生産には、高収率と純度を確保するために最適化された反応条件を用いた大規模合成が含まれる場合があります。 連続フローリアクターと高度な精製技術の使用により、生産プロセスの効率を向上させることができます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(imidazolin-2-yl)isoindoline typically involves the reaction of 4-chloroisoindoline with imidazoline under specific conditions. One common method involves the use of phosphorus oxychloride and ethyl acetate as solvents . The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 4-chloro-2-(imidazolin-2-yl)isoindoline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

化学反応の分析

反応の種類

4-クロロ-2-(イミダゾリン-2-イル)イソインドリンは、さまざまな化学反応を起こします。 それらには以下が含まれます。

酸化: この化合物は、対応する酸化物を形成するために酸化することができます。

還元: 還元反応により、さまざまな還元型に変換できます。

置換: 化合物中の塩素原子は、他の官能基に置換できます。

一般的な試薬と条件

酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用できます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

置換: 求核置換反応は、ナトリウムメトキシドやカリウムtert-ブトキシドなどの試薬を用いて行うことができます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化により酸化物が生成される可能性があり、置換反応によりさまざまな置換誘導体が生成される可能性があります。

4. 科学研究における用途

4-クロロ-2-(イミダゾリン-2-イル)イソインドリンは、科学研究においていくつかの用途があります。

科学的研究の応用

4-Chloro-2-(imidazolin-2-yl)isoindoline has several scientific research applications:

作用機序

4-クロロ-2-(イミダゾリン-2-イル)イソインドリンの作用機序には、イミダゾリン受容体などの特定の分子標的との相互作用が含まれます 。 これらの受容体は、血圧や血糖値の調節など、さまざまな生理学的プロセスに関与しています。 この化合物がこれらの受容体に結合すると、それらの活性を調節することができ、治療効果をもたらします。

6. 類似の化合物との比較

類似の化合物

- 2-(2-ベンゾフラニル)-2-イミダゾリン塩酸塩 (2-BFI)

- 2-(4,5-ジヒドロイミダゾール-2-イル)キノリン塩酸塩 (BU224)

- 4-クロロ-α-(2-イミダゾリン-2-イル)ベンジルアルコール塩酸塩

独自性

4-クロロ-2-(イミダゾリン-2-イル)イソインドリンは、イミダゾリン部分を塩素置換イソインドリン環と組み合わせた独自の化学構造により際立っています 。 この独特の構造は、その独自の化学的特性と潜在的な治療的用途に貢献しています。

類似化合物との比較

Similar Compounds

- 2-(2-Benzofuranyl)-2-imidazoline hydrochloride (2-BFI)

- 2-(4,5-Dihydroimidazole-2-yl)quinoline hydrochloride (BU224)

- 4-Chloro-alpha-(2-imidazolin-2-yl)benzyl alcohol hydrochloride

Uniqueness

4-Chloro-2-(imidazolin-2-yl)isoindoline stands out due to its unique chemical structure, which combines the imidazoline moiety with a chloro-substituted isoindoline ring . This unique structure contributes to its distinct chemical properties and potential therapeutic applications.

特性

CAS番号 |

170034-96-5 |

|---|---|

分子式 |

C11H12ClN3 |

分子量 |

221.68 g/mol |

IUPAC名 |

4-chloro-2-(4,5-dihydro-1H-imidazol-2-yl)-1,3-dihydroisoindole |

InChI |

InChI=1S/C11H12ClN3/c12-10-3-1-2-8-6-15(7-9(8)10)11-13-4-5-14-11/h1-3H,4-7H2,(H,13,14) |

InChIキー |

IVCMOOBKRRDNHX-UHFFFAOYSA-N |

SMILES |

C1CN=C(N1)N2CC3=C(C2)C(=CC=C3)Cl.Cl |

正規SMILES |

C1CN=C(N1)N2CC3=C(C2)C(=CC=C3)Cl |

| 170034-96-5 | |

同義語 |

4-chloro-2-(imidazolin-2-yl)isoindoline RS 45041 RS 45041-190 RS-45041 RS-45041-190 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[(7-methylthieno[3,2-d]pyrimidin-4-yl)thio]acetate](/img/structure/B65241.png)

![6-Nitrobenzo[d]thiazole-2-carbonitrile](/img/structure/B65249.png)